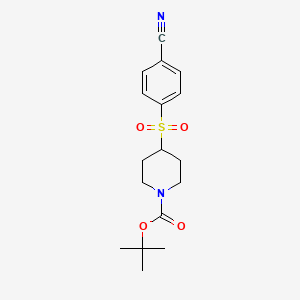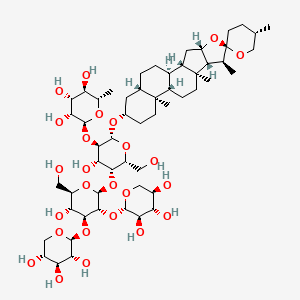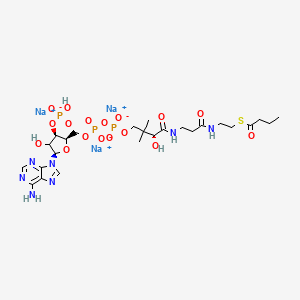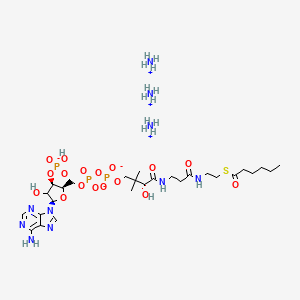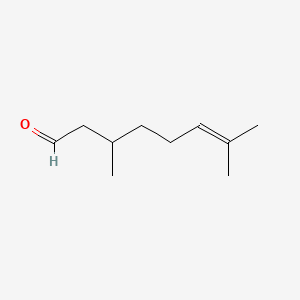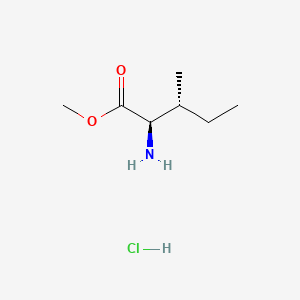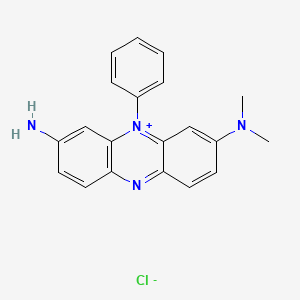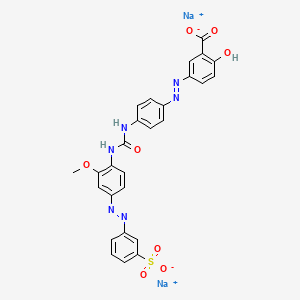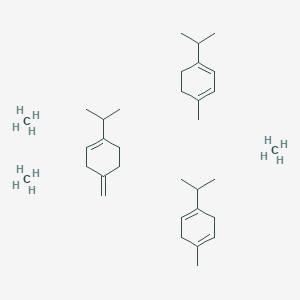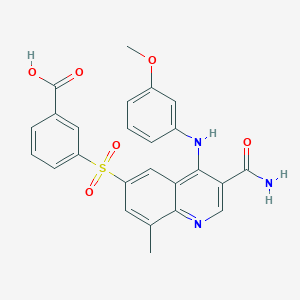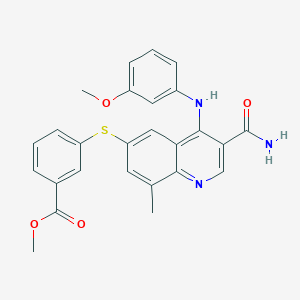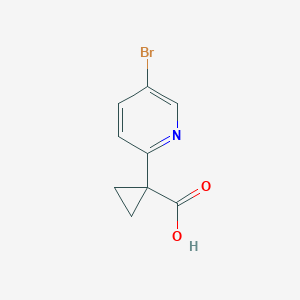
1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Vue d'ensemble
Description
“1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 827628-42-2 . It has a molecular weight of 242.07 and its IUPAC name is 1-(5-bromo-2-pyridinyl)cyclopropanecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The process includes the use of reagents such as HATU, N,N-dimethyl-formamide, ethanol, sodium tetrahydroborate, triethylamine, dichloromethane, water, sodium hydroxide, hydrogenchloride, 1,1’-bis-(diphenylphosphino)ferrocene, palladium diacetate, sodium cyanoborohydride, acetic acid, lithium hydroxide, and tetrahydrofuran . The synthesis process involves various conditions such as different temperatures, inert atmosphere, and pH adjustments .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various steps such as the use of HATU in N,N-dimethyl-formamide under an inert atmosphere, the use of ethanol and sodium tetrahydroborate at temperatures ranging from 0 to 30 °C, and the use of triethylamine in dichloromethane at 0 °C under an inert atmosphere . Other steps involve the use of triethylamine in N,N-dimethyl-formamide at 70 °C, the use of water and sodium hydroxide in ethanol at 100 °C, and the use of hydrogenchloride at 15 °C .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
As a valuable intermediate in medicinal chemistry, 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid serves as a building block for designing novel drug candidates. Its unique structural features and reactivity make it promising for developing targeted therapies against various diseases and conditions .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGBXRYQRKFSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740630 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid | |
CAS RN |
827628-42-2 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


